
Isocyanatocyclopropane
Overview
Description
Isocyanatocyclopropane is an organic compound with the molecular formula C4H5NO. It is a colorless liquid that is hygroscopic and has a boiling point of approximately 87°C . This compound is known for its volatility and distinctive odor. It is used primarily as an intermediate in organic synthesis.
Preparation Methods
Isocyanatocyclopropane can be synthesized through various methods. One common synthetic route involves the reaction of cyclopropylamine with phosgene. The reaction conditions typically require a controlled environment to manage the highly reactive nature of phosgene . Industrial production methods often involve the use of advanced equipment to ensure safety and efficiency during the synthesis process.
Chemical Reactions Analysis
Isocyanatocyclopropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary but often include amines, alcohols, and other substituted cyclopropane derivatives .
Scientific Research Applications
Applications in Medicinal Chemistry
Isocyanatocyclopropane has been explored for its potential in drug development due to its ability to modify biological targets. The following table summarizes notable applications in medicinal chemistry:
Case Study: Anticancer Activity
One significant study demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action involved the induction of apoptosis through the activation of caspases and modulation of apoptosis-related proteins .
Applications in Materials Science
In addition to its pharmaceutical applications, this compound is utilized in materials science, particularly in the synthesis of polymers and coatings. The following table outlines key applications:
Case Study: Polyurethane Foams
Research has shown that incorporating this compound into polyurethane formulations significantly improves mechanical properties such as tensile strength and elasticity compared to traditional isocyanates . This enhancement makes it suitable for applications requiring robust materials, such as automotive parts and construction materials.
Safety and Environmental Considerations
While this compound offers numerous benefits, safety considerations must be addressed due to its potential toxicity and reactivity. Proper handling protocols are essential to mitigate risks associated with exposure, particularly in laboratory settings and industrial applications.
Mechanism of Action
The mechanism of action of isocyanatocyclopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form urea, carbamate, and other derivatives .
Comparison with Similar Compounds
Isocyanatocyclopropane can be compared with other isocyanates such as:
Cyclopropyl isocyanate: Similar in structure but differs in reactivity and applications.
Phenyl isocyanate: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical properties and uses.
Methyl isocyanate: Known for its use in the production of pesticides and its high toxicity.
This compound is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other isocyanates.
Biological Activity
Isocyanatocyclopropane is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound can be synthesized through the Curtius rearrangement of cyclopropyl acyl azides. This reaction is characterized by its efficiency, often achieving over 90% conversion at room temperature within 24 hours. The thermal rearrangement involves the formation of an isocyanate intermediate, which is crucial for its subsequent biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly proteins. The compound's isocyanate functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Inhibition of Enzymatic Activity
One notable mechanism involves the inhibition of enzymes such as aldehyde dehydrogenase, similar to the action observed with coprine, another cyclopropane derivative. This inhibition can lead to the accumulation of toxic metabolites such as acetaldehyde when ethanol is present, causing adverse physiological effects .
Biological Activity in Cellular Models
Research has indicated that this compound exhibits cytotoxic effects in various cell lines. For instance, studies have shown that treatment with this compound leads to increased apoptosis markers in human neuroblastoma cells under stress conditions such as oxygen-glucose deprivation. This suggests a potential role in targeting cancer cells or cells under metabolic stress .
Case Studies and Experimental Findings
- Neuroblastoma Cell Studies
- In vitro experiments demonstrated that this compound treatment resulted in significant cell death in neuroblastoma cell lines. The mechanism was linked to oxidative stress and disruption of cellular homeostasis.
- Enzyme Inhibition Studies
- This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. For example, its interaction with aldehyde dehydrogenase resulted in impaired detoxification processes in liver cells.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
Study 1 | SH-SY5Y (Neuroblastoma) | Increased apoptosis | Oxidative stress induction |
Study 2 | HepG2 (Liver) | Inhibition of enzyme activity | Aldehyde dehydrogenase inhibition |
Study 3 | HCT116 (Colon Cancer) | Cytotoxicity | Disruption of metabolic pathways |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for isocyanatocyclopropane, and how are they optimized for yield and purity?
- Methodology: Common methods include cyclopropane functionalization via [3+2] cycloaddition or nucleophilic substitution. Optimization involves varying reaction conditions (temperature, solvent polarity, catalyst loading) and monitoring via thin-layer chromatography (TLC) or gas chromatography (GC). Purification typically employs fractional distillation or column chromatography. Characterization requires FTIR (N=C=O stretch at ~2250 cm⁻¹) and ¹³C NMR (cyclopropane carbons at ~5–15 ppm) .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying conditions?
- Methodology: Use HPLC with UV detection (λ = 240–260 nm) for purity quantification. Stability studies involve accelerated degradation tests under heat, light, or humidity, analyzed via GC-MS to identify decomposition products. Differential scanning calorimetry (DSC) can assess thermal stability .
Q. How should researchers design controlled experiments to study the reactivity of this compound with nucleophiles?
- Methodology: Employ kinetic studies by varying nucleophile concentration (e.g., amines, alcohols) in inert solvents (e.g., THF). Monitor reaction progress via in situ NMR or stopped-flow spectroscopy. Use isotopic labeling (e.g., ¹⁵N) to track mechanistic pathways .
Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s physicochemical properties?
- Methodology: Use databases like SciFinder and Reaxys with keywords “this compound” + “stability,” “reactivity,” or “spectral data.” Prioritize peer-reviewed journals and cross-reference citations in recent reviews. Track conflicting data using tools like Google Scholar’s citation metrics .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported spectral data for this compound derivatives?
- Methodology: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare theoretical predictions with experimental data to identify misassignments. Validate using isotopic substitution studies or X-ray crystallography .
Q. What experimental approaches are effective in elucidating the reaction mechanisms of this compound in ring-opening polymerizations?
- Methodology: Use kinetic isotope effects (KIE) to probe transition states. Employ trapping agents (e.g., TEMPO) to detect radical intermediates. Monitor chain propagation via size-exclusion chromatography (SEC) and MALDI-TOF mass spectrometry .
Q. How can researchers integrate computational and experimental data to predict the regioselectivity of this compound in cycloaddition reactions?
- Methodology: Combine molecular dynamics simulations (e.g., AMBER) with experimental kinetic data. Use multivariate regression to model substituent effects on transition-state geometry. Validate predictions via Hammett plots or linear free-energy relationships (LFER) .
Q. What systematic review frameworks are suitable for addressing discrepancies in toxicity profiles of this compound analogs?
- Methodology: Apply PRISMA guidelines to screen in vitro/vivo studies. Use meta-analysis to quantify effect sizes (e.g., IC₅₀ variability). Assess bias via Cochrane risk-of-bias tools and resolve contradictions through sensitivity analysis .
Q. How can researchers design studies to explore the structure-activity relationships (SAR) of this compound in medicinal chemistry applications?
- Methodology: Synthesize derivatives with varied substituents (e.g., electron-withdrawing/donating groups). Test bioactivity in cell-based assays (e.g., cytotoxicity, enzyme inhibition). Analyze SAR using 3D-QSAR models (CoMFA/CoMSIA) and molecular docking .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s thermal decomposition?
- Methodology: Standardize reaction vessels and heating rates. Use internal standards (e.g., deuterated analogs) for GC-MS quantification. Publish raw data and analysis scripts in open-access repositories to enable replication .
Q. Methodological Best Practices
- Data Integrity : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) to enable replication .
- Conflict Resolution : For contradictory results, conduct replication studies with blinded samples or engage in collaborative inter-laboratory validation .
- Ethical Compliance : Adhere to institutional safety protocols for handling reactive isocyanates (e.g., fume hood use, PPE requirements) .
Properties
IUPAC Name |
isocyanatocyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-3-5-4-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBRJAWSDTYYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348478 | |
Record name | isocyanatocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-72-2 | |
Record name | isocyanatocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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